Difluorphos

Descripción general

Descripción

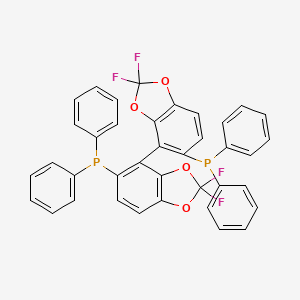

Difluorphos is an enantiomerically pure diphosphine that plays a significant role in various homogeneous metal-catalyzed asymmetric reactions . It is an atropisomeric ligand that has been used in the design and synthesis of compounds with complementary stereoelectronic properties .

Synthesis Analysis

Difluorphos has been used in the development of atropisomeric diphosphanes named SYNPHOS and DIFLUORPHOS . It has shown high catalytic performances for some C–H and C–C bond forming processes as well as for the synthesis of biorelevant targets . The synthesis involves the use of transition metal-catalyzed reactions, providing a direct and selective way towards the synthesis of highly valuable products .Molecular Structure Analysis

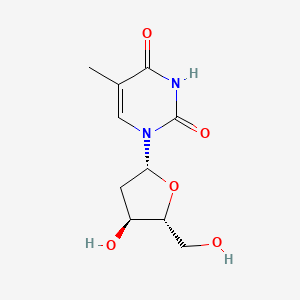

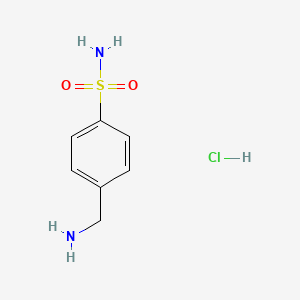

The molecular formula of Difluorphos is C38H24F4O4P2 . It is an electrodeficient atropisomeric diphosphane bearing an original stereoelectronic skeleton based on a bi (difluorobenzodioxole) backbone .Chemical Reactions Analysis

Difluorphos has been used in various homogeneous metal-catalyzed asymmetric reactions . It has shown high catalytic performances for some C–H and C–C bond forming processes . It has also been used in hydrogenation reactions and C-C bond-forming processes which provide important catalytic approaches to fine chemicals .Physical And Chemical Properties Analysis

The molecular weight of Difluorphos is 682.54 . More detailed physical and chemical properties are not available from the current search results.Aplicaciones Científicas De Investigación

Asymmetric Catalysis

Difluorphos, specifically R- and (S)-5,5′-Bis(diphenylphosphino)-2,2,2′,2′-tetrafluoro-4,4′-bi-1,3-benzodioxole, is a chiral diphosphine ligand used in a variety of transition metal-catalyzed asymmetric reactions. It has been used in the preparation of enantiomerically pure Difluorphos, essential for achieving high levels of chiral induction in asymmetric synthesis (Genêt, Ayad, & Ratovelomanana-Vidal, 2011).

Asymmetric Sakurai-Hosomi Allylation

Rhodium-Catalyzed Asymmetric Additions

The applications of Difluorphos extend to the rhodium-catalyzed asymmetric conjugate addition of boronic acids to α,β-unsaturated ketones. This process affords high yields and excellent enantiomeric excesses, providing a valuable approach for the synthesis of biologically interesting compounds (Berhal, Wu, Genêt, Ayad, & Ratovelomanana-Vidal, 2011).

In Electrochemistry

Lithium difluoro(oxalato)borate, a compound related to Difluorphos, has been studied as a functional additive for lithium-ion batteries. Its addition to electrolytes significantly improves capacity and power retention, marking an important contribution to the development of high-performance batteries (Liu, Chen, Busking, & Amine, 2007).

Asymmetric Hydrogenation

Difluorphos has been compared with other chiral diphosphines in Ru(II)-catalyzed asymmetric hydrogenation of prochiral ketones and olefins. These studies revealed that the ligand's stereoelectronic features significantly influence the enantioselectivity of the reaction, making Difluorphos a valuable tool in asymmetric catalysis (Jeulin et al., 2004).

Difluoroalkylation Reactions

Difluorphos has been explored in trifluoromethylthiolation, trifluoromethylation, and arylation reactions of difluoro enol silyl ethers. This study highlights the potential of Difluorphos in constructing new functionalities in organic molecules, crucial for pharmaceutical and agrochemical applications (Jiang et al., 2020).

Mecanismo De Acción

Safety and Hazards

Safety measures for handling Difluorphos include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(5-diphenylphosphanyl-2,2-difluoro-1,3-benzodioxol-4-yl)-2,2-difluoro-1,3-benzodioxol-5-yl]-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H24F4O4P2/c39-37(40)43-29-21-23-31(47(25-13-5-1-6-14-25)26-15-7-2-8-16-26)33(35(29)45-37)34-32(24-22-30-36(34)46-38(41,42)44-30)48(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMLTMOEYCQDDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=C(C=C3)OC(O4)(F)F)C5=C(C=CC6=C5OC(O6)(F)F)P(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H24F4O4P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301116978 | |

| Record name | 1,1′-[(4S)-2,2,2′,2′-Tetrafluoro[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301116978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

682.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Difluorphos | |

CAS RN |

503538-70-3 | |

| Record name | 1,1′-[(4S)-2,2,2′,2′-Tetrafluoro[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503538-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-[(4S)-2,2,2′,2′-Tetrafluoro[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301116978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![alpha-D-Galp-(1->3)-[alpha-L-Fucp-(1->2)]-D-Galp](/img/structure/B3425967.png)

![N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide](/img/no-structure.png)